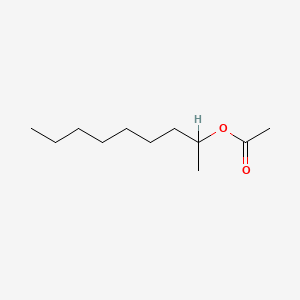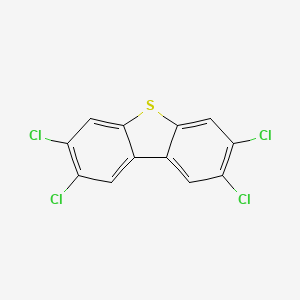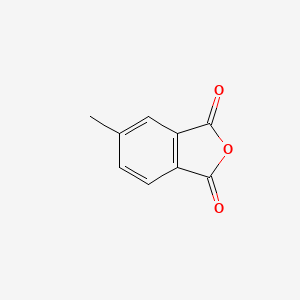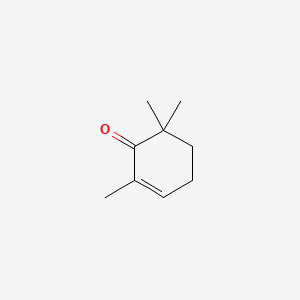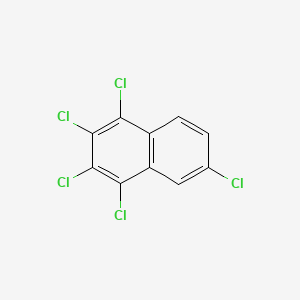
1,2,3,4,6-Pentachloronaphthalene
Übersicht
Beschreibung
1,2,3,4,6-Pentachloronaphthalene is a polychlorinated naphthalene with the molecular formula C10H3Cl5. It is one of the many congeners of polychlorinated naphthalenes, which are characterized by the presence of multiple chlorine atoms attached to a naphthalene ring. This compound is known for its persistence in the environment and its potential toxicological effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3,4,6-Pentachloronaphthalene can be synthesized through the chlorination of naphthalene. The process involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms on the naphthalene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled chlorination of naphthalene in reactors designed to handle the exothermic nature of the reaction. The product is then purified through distillation or recrystallization to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4,6-Pentachloronaphthalene undergoes several types of chemical reactions, including:
Hydrodechlorination: This reaction involves the removal of chlorine atoms from the compound, typically using hydrogen gas in the presence of a catalyst such as palladium or platinum.
Substitution: Chlorine atoms on the naphthalene ring can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Hydrodechlorination: Hydrogen gas and a palladium or platinum catalyst at elevated temperatures and pressures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Substitution: Reagents such as sodium hydroxide or other nucleophiles in the presence of a suitable solvent.
Major Products Formed
Hydrodechlorination: Formation of less chlorinated naphthalenes or naphthalene itself.
Oxidation: Formation of naphthoquinones or other oxidized derivatives.
Substitution: Formation of substituted naphthalenes with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,6-Pentachloronaphthalene has several scientific research applications, including:
Environmental Studies: Used as a model compound to study the environmental fate and transport of polychlorinated naphthalenes.
Analytical Chemistry: Used as a standard in the development and validation of analytical methods for the detection and quantification of polychlorinated naphthalenes in environmental samples.
Wirkmechanismus
The mechanism of action of 1,2,3,4,6-pentachloronaphthalene involves its interaction with cellular components, leading to various biological effects. The compound can bind to and activate the aryl hydrocarbon receptor (AhR), a transcription factor involved in the regulation of xenobiotic metabolism. Activation of AhR leads to the induction of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics . Additionally, the compound can cause oxidative stress and disrupt cellular signaling pathways, leading to toxic effects .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4,6-Pentachloronaphthalene can be compared with other polychlorinated naphthalenes, such as:
1,2,3,5,7-Pentachloronaphthalene: Similar in structure but with different chlorine substitution patterns, leading to variations in physical and chemical properties.
1,2,3,4,6,7-Hexachloronaphthalene: Contains an additional chlorine atom, resulting in increased persistence and potential toxicity.
1,2,3,5,6,7-Hexachloronaphthalene: Another hexachlorinated congener with different chlorine substitution patterns.
The uniqueness of this compound lies in its specific chlorine substitution pattern, which influences its reactivity, environmental behavior, and toxicological properties .
Eigenschaften
IUPAC Name |
1,2,3,4,6-pentachloronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3Cl5/c11-4-1-2-5-6(3-4)8(13)10(15)9(14)7(5)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOLNVSMVTYGDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=C(C(=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871456 | |
| Record name | 1,2,3,4,6-Pentachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67922-26-3 | |
| Record name | Naphthalene, 1,2,3,4,6-pentachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067922263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4,6-Pentachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research primarily focuses on the degradation of 1,2,3,4-tetrachloronaphthalene (CN-27). How is 1,2,3,4,6-pentachloronaphthalene (CN-50) relevant to this study?
A: The study observes the formation of CN-50 as a byproduct during the dechlorination of CN-27 over Fe-Al composite oxides. [] This suggests that while hydrodechlorination is the dominant reaction pathway, a reverse chlorination process also occurs under the experimental conditions. This finding highlights the complex reaction mechanisms involved in the degradation of polychlorinated naphthalenes (PCNs) and the potential for the formation of more highly chlorinated congeners even during dechlorination processes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



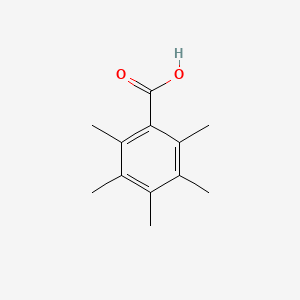
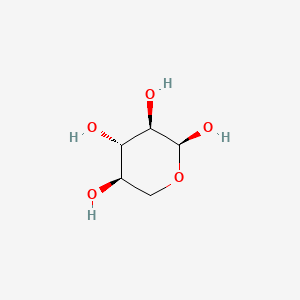


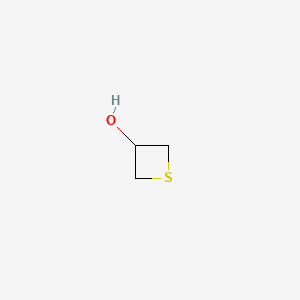
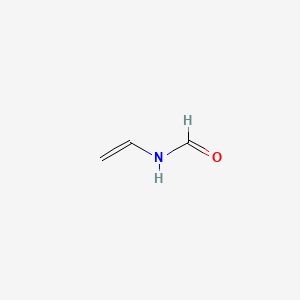
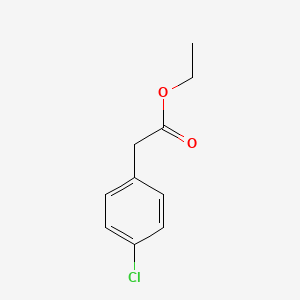

![1-Chloro-4-[(2-chloroethyl)thio]benzene](/img/structure/B1346925.png)
